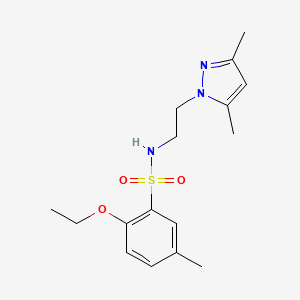![molecular formula C19H16N2O5S B2726589 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate CAS No. 877637-17-7](/img/structure/B2726589.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate” is a chemical compound used in scientific research. It has been characterized as a potent APJ functional antagonist in cell-based assays . The APJ system is a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .
Molecular Structure Analysis
The molecular formula of this compound is C17H11N3O6S . Its InChi Key is UASIRTUMPRQVFY-UHFFFAOYSA-N . More detailed structural analysis would require additional resources such as spectroscopic data.Physical And Chemical Properties Analysis
The molecular weight of this compound is 385.35 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Importance of Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate, has been identified as a key precursor for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Specifically, 5H-pyrano[2,3-d]pyrimidine scaffolds, sharing structural motifs with the chemical , have shown a wide range of applicability. Recent investigations highlight the intensive study of these scaffolds, focusing on their synthesis via one-pot multicomponent reactions using diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This comprehensive review covers synthetic pathways employed for the development of substituted derivatives of pyranopyrimidine, emphasizing the application of hybrid catalysts for the synthesis of lead molecules, which could extend to the chemical (Parmar, Vala, & Patel, 2023).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Another related aspect is the study of pyrazolo[1,5-a]pyrimidine scaffold, which is closely related to the pyranopyrimidine structure. This scaffold has displayed a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of this scaffold suggest potential for further exploration in drug development, potentially applicable to compounds like this compound. The comprehensive review of synthetic strategies and significant biological properties further supports the utility of such scaffolds in medicinal chemistry (Cherukupalli et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-13-5-2-3-6-16(13)25-11-18(23)26-17-10-24-14(9-15(17)22)12-27-19-20-7-4-8-21-19/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWCCDMZCMRRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2726506.png)
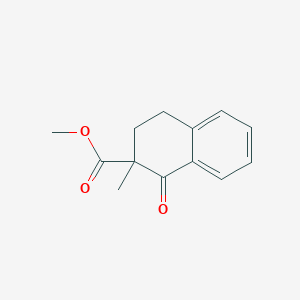
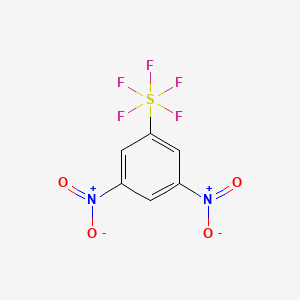
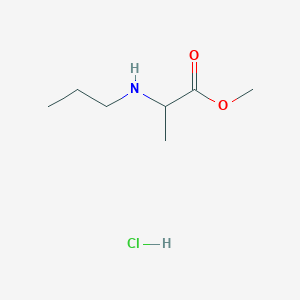
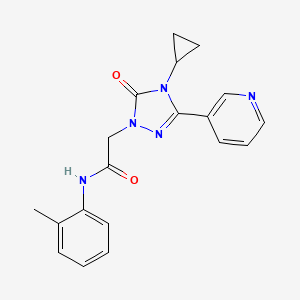

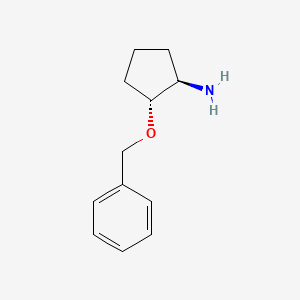
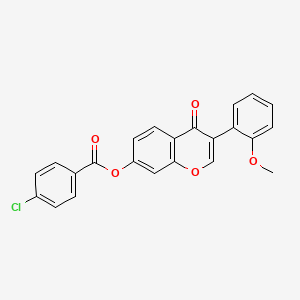
![1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2726519.png)
![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)
